(4-Vinylphenyl)acetonitrile
Overview
Description
(4-Vinylphenyl)acetonitrile is an organic compound characterized by the presence of a nitrile group attached to an acetonitrile moiety and a phenyl ring with an ethenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Vinylphenyl)acetonitrile typically involves the reaction of 4-vinylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired nitrile compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Vinylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitriles to amines.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: 4-Ethenylbenzoic acid.
Reduction: 2-(4-Ethenylphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4-Vinylphenyl)acetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Vinylphenyl)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Benzyl cyanide: Similar structure but lacks the ethenyl group.
Phenylacetonitrile: Similar structure but lacks the ethenyl group on the phenyl ring.
Uniqueness
(4-Vinylphenyl)acetonitrile is unique due to the presence of both the nitrile group and the ethenyl substituent on the phenyl ring.
Properties
Molecular Formula |
C10H9N |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-(4-ethenylphenyl)acetonitrile |
InChI |
InChI=1S/C10H9N/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6H,1,7H2 |
InChI Key |
DUIIPHYNGUDOIM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CC#N |
Origin of Product |
United States |
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